2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide is a compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse biological activities and are used in various medicinal and industrial applications
Preparation Methods
The synthesis of 2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with formic acid or other aldehydes.
Introduction of the methoxy group: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide.
Formation of the sulfanyl group:
Acetamide formation: The final step involves the formation of the acetamide group by reacting the intermediate with acetic anhydride or acetyl chloride.
Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include acids, bases, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide has several scientific research applications:
Biology: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound may be explored for similar biological activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit enzymes and interfere with DNA synthesis . The methoxy and sulfanyl groups may enhance its binding affinity and specificity towards these targets, leading to its biological effects.
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
2-(4-methoxyphenyl)-5-nitro-1H-benzimidazole: Known for its potent biological activities.
Omeprazole: A well-known proton pump inhibitor used in the treatment of gastric ulcers.
2-(5-chloro-1H-benzimidazol-2-yl)sulfanyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)acetamide: Another benzimidazole derivative with potential biological activities.
The uniqueness of 2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide lies in its specific substituents, which may confer unique biological and chemical properties.
Properties
CAS No. |
356587-81-0 |
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Molecular Formula |
C17H17N3O3S |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H17N3O3S/c1-22-11-7-8-12-14(9-11)20-17(19-12)24-10-16(21)18-13-5-3-4-6-15(13)23-2/h3-9H,10H2,1-2H3,(H,18,21)(H,19,20) |
InChI Key |
XXLGDHYIVLLMTF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=CC=C3OC |
solubility |
39.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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